molecular formula C10H11F3O B1425908 2-[4-(Trifluoromethyl)phenyl]propan-1-ol CAS No. 284686-92-6

2-[4-(Trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B1425908
CAS No.: 284686-92-6
M. Wt: 204.19 g/mol
InChI Key: YUKZRHMXMUYQRC-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]propan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol chain. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-[4-(Trifluoromethyl)phenyl]propan-1-ol involves the addition reaction of trifluoromethylbenzaldehyde with hydroxylpropane under acidic conditions . This reaction typically requires a catalyst to facilitate the addition process and ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[4-(Trifluoromethyl)phenyl]propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity and selectivity towards its targets, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzyl alcohol
  • 4-(Trifluoromethyl)phenylacetic acid
  • 4-(Trifluoromethyl)phenylpropan-2-ol

Uniqueness

2-[4-(Trifluoromethyl)phenyl]propan-1-ol is unique due to its specific structural configuration, which combines the trifluoromethyl group with a propanol chain. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in various fields .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-7(6-14)8-2-4-9(5-3-8)10(11,12)13/h2-5,7,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKZRHMXMUYQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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